Nonanoyl tryptamine

Description

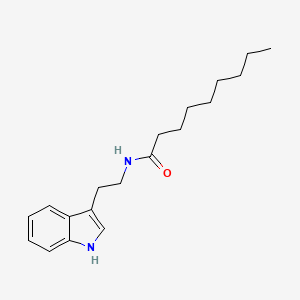

Structure

2D Structure

3D Structure

Properties

CAS No. |

21469-21-6 |

|---|---|

Molecular Formula |

C19H28N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]nonanamide |

InChI |

InChI=1S/C19H28N2O/c1-2-3-4-5-6-7-12-19(22)20-14-13-16-15-21-18-11-9-8-10-17(16)18/h8-11,15,21H,2-7,12-14H2,1H3,(H,20,22) |

InChI Key |

JHKBQGYMCOBVJV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Other CAS No. |

21469-21-6 |

Synonyms |

N-nonanoyltryptamine SST-VEDI-1 compound VEDI-1 compound |

Origin of Product |

United States |

Mechanisms of Biological Action and Molecular Interactions of N Nonanoyl Tryptamine

Receptor Binding Profiles and Agonistic/Antagonistic Activities

Tryptamine (B22526) derivatives are known to interact with a variety of receptors, particularly those in the monoaminergic system. The specific binding profile and resulting agonistic or antagonistic activities are highly dependent on the structural modifications to the tryptamine core.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1B, 5-HT2A, 5-HT4)

Tryptamine itself is known to act as a serotonin receptor agonist, although its potency can be limited. wikipedia.org Tryptamine derivatives, including those with modifications like the nonanoyl group, can exhibit affinity for various serotonin receptor subtypes. For instance, tryptamine has been found to be a full agonist at the serotonin 5-HT₂A receptor in some studies, albeit with lower potency in certain pathways compared to its binding affinity. wikipedia.orgnih.gov It has also been found to be inactive at the 5-HT₁A receptor. wikipedia.org Another tryptamine derivative, N-benzyltryptamine, has shown affinity for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, acting as an agonist at 5-HT₂A and 5-HT₂C receptors in calcium mobilization assays. wikipedia.org Tryptamine can also activate 5-HT₄ receptors, which are involved in regulating gastrointestinal motility. wikipedia.orgtaylorandfrancis.com The presence of an N-linked acyl group, such as the nonanoyl group in N-nonanoyl tryptamine, can significantly influence the binding mode of tryptamine-related agents at serotonin receptors like the 5-HT₆ receptor. nih.gov

Trace Amine-Associated Receptor (TAAR) Agonism

Tryptamine is an agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.org TAAR1 is a G protein-coupled receptor expressed in the mammalian brain, particularly in limbic and monoaminergic areas. wikipedia.orgnih.govresearchgate.net Activation of TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic neurotransmission. wikipedia.orgnih.govresearchgate.net While tryptamine is a potent TAAR1 full agonist in rats, its activity varies across species, being a weak full agonist in mice and a very weak partial agonist in humans. wikipedia.org The interaction of N-nonanoyl tryptamine with TAARs has not been specifically detailed in the provided information, but given that tryptamine is a known TAAR1 agonist and N-nonanoyl tryptamine is a tryptamine derivative, this receptor family represents a potential target for investigation.

Sigma Non-Opioid Intracellular Receptor 1 (SIGMAR1) Modulation

The sigma non-opioid intracellular receptor 1 (SIGMAR1) is a chaperone protein located at the endoplasmic reticulum that interacts with various psychoactive drugs and is involved in numerous cellular functions, including calcium signaling, lipid transport, and modulation of neurotransmitter release. mdpi.comuniprot.orgnih.govfrontiersin.orgwikipedia.org Endogenous N-methylated tryptamines, such as N,N-dimethyltryptamine (DMT), have been identified as agonists to the SIGMAR1 signaling pathway. mdpi.compsu.edu While the provided information does not specifically mention N-nonanoyl tryptamine's interaction with SIGMAR1, the structural relationship to other tryptamines known to modulate this receptor suggests that N-nonanoyl tryptamine could potentially interact with SIGMAR1.

Cholinesterase Enzyme Inhibition Profiles

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a crucial role in the breakdown of acetylcholine (B1216132). drugs.comnih.gov Inhibition of these enzymes is a strategy for treating conditions like Alzheimer's disease. drugs.comnih.gov Some tryptamine derivatives have demonstrated inhibitory activity against cholinesterases. For example, certain carbamylated tryptamine derivatives have shown good to excellent inhibition potency on BuChE, while having poor inhibitory effects on AChE, with some exceptions. frontiersin.org Another study on tryptamine derivatives explored their potential as multi-target directed ligands against Alzheimer's disease, reporting compounds with significant AChE inhibitory activity, some exceeding that of donepezil. nih.gov While the specific cholinesterase inhibition profile of N-nonanoyl tryptamine is not detailed, the activity observed in other tryptamine derivatives suggests this is a relevant area for investigation.

Table 1: Cholinesterase Inhibitory Activity of Selected Tryptamine Derivatives (Example Data from Literature on Derivatives)

| Compound Type | Target Enzyme | IC₅₀ (µM) | Comparison to Donepezil | Reference |

| Carbamylated Tryptamine Deriv. | BuChE | Good-Excellent | Not Specified | frontiersin.org |

| Carbamylated Tryptamine Deriv. | AChE | Poor (Mostly) | Not Specified | frontiersin.org |

| Nitro-benzoyl Tryptamine Deriv. | AChE | 0.17, 0.70, 1.00 | Exceeded Donepezil (1.96 µM) | nih.gov |

Bacterial Transglycosylase Inhibition

Bacterial transglycosylases are essential enzymes involved in the synthesis of the peptidoglycan layer of bacterial cell walls, making them potential targets for antibacterial agents. nih.govresearchgate.netresearchgate.net Research has explored tryptamine-based compounds as inhibitors of bacterial transglycosylase activity. nih.gov Studies have aimed to develop tryptamine-based inhibitors that retain their inhibitory mode while reducing non-specific cytotoxicity. nih.gov Some tryptamine derivatives have shown the ability to inhibit transglycosylase enzymatic activity and bind to lipid II, a key substrate in peptidoglycan synthesis, exhibiting antibacterial actions. nih.gov The best observed half maximal inhibitory concentration (IC₅₀) against E. coli PBP 1b, a bacterial enzyme with transglycosylase activity, among some novel tryptamine-based inhibitors was reported to be 8.9 µM. researchgate.net This indicates that the tryptamine scaffold can be modified to yield compounds with inhibitory effects on bacterial transglycosylases.

Table 2: Bacterial Transglycosylase Inhibition by Tryptamine Derivatives (Example Data from Literature on Derivatives)

| Compound Type | Target Enzyme | IC₅₀ (µM) | Antimicrobial Potency (MIC) | Reference |

| Tryptamine-based Inhibitor | E. coli PBP 1b | 8.9 | 3 µg/mL (S. aureus, MRSA), 12-24 µg/mL (E. coli) | researchgate.net |

Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of action of tryptamine derivatives are diverse and depend on their specific molecular targets. For compounds interacting with serotonin receptors, the mechanisms can involve the modulation of downstream signaling pathways, such as those involving phospholipase C and phospholipase A₂, as observed with tryptamine-induced vasoconstriction mediated by 5-HT₂A receptors. nih.gov Serotonergic psychedelics, which are often tryptamine derivatives, are believed to exert their effects primarily through 5-HT₂A receptor agonism, leading to glutamate-dependent increases in neuronal activity in certain brain regions. nih.govresearchgate.net

Interactions with TAAR1 can modulate the activity of monoaminergic and glutamatergic systems. wikipedia.orgnih.govresearchgate.net SIGMAR1 modulation by tryptamines can influence intracellular calcium signaling, lipid transport, and potentially protect against cellular stress. mdpi.comuniprot.orgnih.govfrontiersin.orgwikipedia.org Inhibition of cholinesterase enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. drugs.comepa.gov Inhibition of bacterial transglycosylases disrupts bacterial cell wall synthesis, ultimately leading to cell death. nih.govresearchgate.netresearchgate.net

While specific cellular and subcellular mechanisms for N-nonanoyl tryptamine are not explicitly detailed in the provided information, its potential interactions with the aforementioned targets suggest involvement in corresponding cellular processes. The lipophilicity conferred by the nonanoyl chain (XLogP3 of 5.3 for Nonanoyl tryptamine nih.govuni.lu) could influence its cellular uptake, distribution, and interaction with biological membranes and lipophilic binding sites.

Modulation of Cellular Transport Processes (e.g., viral entry pathways in cell lines)

Cellular transport processes are fundamental for various biological functions, including nutrient uptake, waste removal, and the entry of molecules and pathogens like viruses into cells wikipedia.orgmdpi.com. The ability of a compound to influence these processes can have significant biological consequences. While specific research on this compound's direct impact on viral entry pathways in cell lines is not extensively documented in the provided search results, studies on other compounds, including some tryptamine derivatives, highlight the potential for such interactions googleapis.comnih.govnih.gov.

For instance, some compounds can inhibit viral entry by interfering with the fusion of viral envelopes with host cell membranes or by affecting receptor binding nih.govnih.gov. The lipophilicity of molecules, influenced by chemical substitutions, can affect their ability to penetrate cell membranes and interact with intracellular targets, which could be relevant for modulating transport processes nih.gov. Tryptamines themselves can cross biological membranes nih.govwikipedia.org.

Influence on Intracellular Signaling Cascades (e.g., ERK pathways in vitro)

Intracellular signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway, play crucial roles in mediating cellular responses to external stimuli, regulating processes like cell proliferation, differentiation, and survival sinobiological.commssm.edu. Modulation of these pathways by chemical compounds can significantly alter cellular behavior.

Research on tryptamine derivatives has indicated their potential to influence intracellular signaling. For example, a study on N-salicyloyltryptamine (STP), a tryptamine analogue, demonstrated its ability to inhibit signaling events induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages, including the phosphorylation of ERK 1/2 nih.gov. This suggests that modifications to the tryptamine structure can lead to compounds that interact with and modulate components of the ERK pathway in vitro nih.gov.

The ERK pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is frequently dysregulated in various diseases, including cancer sinobiological.com. Compounds that can modulate this pathway are of interest for their potential therapeutic implications sinobiological.com.

Effects on Mitochondrial Integrity and Endoplasmic Reticulum Stress (in vitro models)

Mitochondria and the endoplasmic reticulum (ER) are critical organelles involved in energy production, protein folding, calcium homeostasis, and stress responses within the cell frontiersin.orgcreative-diagnostics.comlipotype.com. Dysfunction of these organelles and the induction of ER stress are implicated in the pathogenesis of various diseases, including neurodegenerative disorders frontiersin.orgcreative-diagnostics.comnih.govdovepress.com.

Studies on tryptamine derivatives have explored their effects on mitochondrial function and ER stress in in vitro models. Some tryptamine hybrid molecules have been shown to prevent mitochondrial pathology and apoptosis induced by certain drugs, suggesting a protective effect on mitochondrial integrity researchgate.net. This protective effect may involve mechanisms such as blocking mitochondrial oxidative stress and chelating intramitochondrial free iron researchgate.net.

ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins frontiersin.orglipotype.comdovepress.com. This can activate the unfolded protein response (UPR), which aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe frontiersin.orgnih.govdovepress.com. While direct studies on this compound's effects on ER stress are not detailed in the provided results, the link between tryptamine derivatives and cellular stress pathways, including those involving mitochondria and the ER, has been a subject of research mdpi.comnih.govnih.gov.

Preclinical Investigations and in Vitro/in Vivo Studies of N Nonanoyl Tryptamine

In Vitro Pharmacological Characterization in Cell-Based Assays

In vitro studies provide crucial insights into the cellular and molecular mechanisms through which N-nonanoyl tryptamine (B22526) and related compounds may exert their biological effects.

Antioxidant Activity Assessment (e.g., radical scavenging assays)

Antioxidant activity is a key area of investigation for many natural and synthetic compounds, including tryptamine derivatives. Studies utilizing various radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric-Reducing Antioxidant Power), are commonly employed to assess this property. These assays measure the capacity of a compound to neutralize free radicals through hydrogen atom transfer or electron transfer mechanisms. e3s-conferences.orgmdpi.comnih.govnih.govresearchgate.net

Research on N-fatty acyl derivatives of 4,5-dimethoxy tryptamine, which include a nonanoyl group, has indicated promising antioxidant activity. researchgate.net The presence of the nonanoyl group has been suggested to play a significant role in enhancing this activity. researchgate.net While specific quantitative data for N-nonanoyl tryptamine using these assays were not extensively detailed in the provided sources, the observed activity in related N-fatty acyl tryptamine derivatives suggests that N-nonanoyl tryptamine likely possesses notable antioxidant capabilities.

Neuroprotective Efficacy in Oxidative Stress Models (e.g., H2O2-induced HT-22 cells)

Oxidative stress is implicated in the pathogenesis of various neurodegenerative disorders. scienceopen.comnih.gov In vitro models, such as hydrogen peroxide (H2O2)-induced toxicity in HT-22 murine hippocampal neuronal cells, are used to evaluate the neuroprotective potential of compounds. H2O2 treatment in HT-22 cells induces oxidative stress, leading to decreased cell viability and increased reactive oxygen species (ROS) accumulation. scienceopen.comnih.govphcog.commdpi.comcaldic.com

N-fatty acyl derivatives of 4,5-dimethoxy tryptamine have been evaluated for their neuroprotective efficacy in H2O2-induced HT-22 cells. e3s-conferences.org These investigations aim to determine if these compounds can mitigate oxidative stress-induced neuronal damage and improve cell survival. While detailed results specifically for N-nonanoyl tryptamine within this context were not prominently featured in the provided search snippets, the inclusion of this assay in studies of related N-fatty acyl tryptamine derivatives highlights the interest in the neuroprotective potential of this class of compounds. Other studies have demonstrated neuroprotective effects in H2O2-induced HT-22 cells with different compounds, such as nobiletin, Auricularia polytricha extracts, phlorotannins, and geissoschizine methyl ether, by inhibiting oxidative stress and associated apoptotic pathways. scienceopen.comnih.govphcog.commdpi.comcaldic.com

Anti-inflammatory Response in Cellular Systems

Inflammation is a complex biological process involved in numerous diseases. In vitro cellular systems, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are widely used to assess the anti-inflammatory properties of compounds by measuring their ability to modulate the production of pro-inflammatory mediators. nih.govmdpi.commdpi.com

While direct studies specifically detailing the anti-inflammatory response of N-nonanoyl tryptamine in cellular systems were not extensively found in the provided literature, research on other tryptamine derivatives has indicated anti-inflammatory effects. For instance, tryptamine, a related microbial metabolite, has been shown to suppress LPS-induced inflammation in murine macrophage models by reducing the expression of pro-inflammatory cytokines. nih.govmdpi.com Additionally, the nonanoyl group itself has been mentioned in the context of regulating anti-inflammatory reactions in studies involving other types of molecules. ufl.edu Further research is needed to specifically characterize the anti-inflammatory activity of N-nonanoyl tryptamine in relevant cellular models.

Antimicrobial Efficacy against Bacterial Strains

The evaluation of antimicrobial efficacy against various bacterial strains is a common preclinical step for novel compounds. This involves determining the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Studies on tryptamine derivatives have demonstrated varying degrees of antimicrobial activity against different bacterial species. mdpi.comnih.gov Specifically, N-fatty acyl derivatives of 4,5-dimethoxy tryptamine, including those with fatty acyl chains, have shown significant antimicrobial activity. researchgate.net For example, one study reported promising antimicrobial activity of certain tryptamine derivatives against Vibrio natrigens and Vibrio carchariae. mdpi.comnih.gov Another study indicated activity against Bacillus subtilis. researchgate.net The presence of the nonanoyl group in N-fatty acyl tryptamine derivatives suggests a potential contribution to their antimicrobial properties.

| Compound Class | Tested Bacteria | Observed Activity | Source |

| N-fatty acyl derivatives of 4,5-dimethoxy tryptamine | Bacillus subtilis MTCC 121 | Significant | researchgate.net |

| Tryptamine derivatives | Vibrio natrigens | Promising | mdpi.comnih.gov |

| Tryptamine derivatives | Vibrio carchariae | Promising | mdpi.comnih.gov |

Antiviral Properties in Cell Culture Models

Investigating antiviral properties in cell culture models is essential for identifying compounds with potential against viral infections. These studies typically involve exposing host cells to a virus in the presence of the test compound and assessing viral replication or cytopathic effects.

While research on antiviral properties has been conducted for various compounds against viruses such as reovirus, chikungunya virus, and mouse hepatitis virus, specific studies detailing the antiviral efficacy of N-nonanoyl tryptamine in cell culture models were not found in the provided literature. nih.govnih.govmdpi.comfrontiersin.orgbiorxiv.org Although some nonanoyl-containing compounds have been mentioned in the context of antiviral properties googleapis.com, a direct link to N-nonanoyl tryptamine and activity against the specified viruses or other viruses was not established in the search results. Therefore, the antiviral potential of N-nonanoyl tryptamine remains an area requiring further specific investigation.

In Vivo Animal Model Studies

In vivo animal model studies are critical for evaluating the pharmacological activity, efficacy, and potential mechanisms of action of compounds in a complex biological system. These studies can provide insights into how a compound is absorbed, distributed, metabolized, and excreted, as well as its effects on various physiological processes and disease models.

Based on the provided search results, specific in vivo animal model studies investigating N-nonanoyl tryptamine were not identified. While in vivo studies have been conducted on other tryptamine derivatives to explore various effects, including behavioral responses and effects on neurotransmitter systems in rodents researchgate.netnih.govnih.govnih.govnih.gov, and on other compounds for anti-inflammatory or antiviral efficacy in animal models mdpi.comfrontiersin.orgbiorxiv.org, there is a lack of reported in vivo data specifically for N-nonanoyl tryptamine in the reviewed literature. Therefore, its in vivo pharmacological profile and potential therapeutic effects in animal models are not characterized in the available information.

Evaluation in Dermatological Models (e.g., surfactant-induced eczematoid dermatitis in mice)

Studies have investigated the effects of N-nonanoyl tryptamine in mouse models of surfactant-induced eczematoid dermatitis. Repeated application of sodium dodecyl sulfate (B86663) (SDS) to the dorsal skin of mice was used to induce eczematoid dermatitis, characterized by decreased water content of the stratum corneum and scratching behavior, indicative of itch researchgate.netresearchgate.net.

Repeated treatment with NNT on the same skin region, applied before SDS treatment and at least 6 hours after SDS treatment on the same day, significantly inhibited the symptoms elicited by SDS when compared to vehicle treatments researchgate.netresearchgate.net. These findings suggest that NNT may be effective against surfactant-induced eczema and itch researchgate.netresearchgate.net. The observed effects indicate a potential role for NNT in ameliorating the symptoms associated with this type of dermatitis, potentially in addition to moisturizing the skin researchgate.netresearchgate.net.

The results from these studies suggest NNT as a functional cosmetic ingredient with potential benefits for surfactant-induced skin irritation and associated pruritus researchgate.netresearchgate.net.

Table 1: Effects of N-Nonanoyl Tryptamine in Surfactant-Induced Eczematoid Dermatitis in Mice

| Treatment Group | Eczematoid Dermatitis Symptoms | Stratum Corneum Water Content | Scratching Behavior |

| SDS + Vehicle | Induced | Decreased | Increased |

| SDS + NNT | Inhibited Significantly | Inhibition Observed | Inhibited Significantly |

Assessment in Models of Gastrointestinal Motility and Microbiome Interaction (e.g., mouse models)

Preclinical investigations into the effects of N-nonanoyl tryptamine on gastrointestinal motility and microbiome interaction in mouse models were not detailed within the provided search results. However, studies on related compounds, such as tryptamine, have explored the influence of bacterial metabolites on gut motility and their interaction with the microbiome in mice uvm.edufrontiersin.orguvm.edunih.govresearchgate.net. This suggests that the gastrointestinal system and its microbial inhabitants are relevant areas for studying the biological activities of tryptamine derivatives.

Investigation in Models of Metabolic Syndrome and Associated Disorders (e.g., mouse models)

Specific research findings on the investigation of N-nonanoyl tryptamine in models of metabolic syndrome and associated disorders in mice were not found in the provided search results. However, studies on related compounds like tryptamine have been conducted in diet-induced obese mouse models to assess their impact on fat mass, insulin (B600854) sensitivity, lipogenesis, and lipolysis, indicating the relevance of these models for evaluating metabolic effects of tryptamine derivatives nih.govnih.govmdpi.com.

Neurobiological Effects in Rodent Models (e.g., behavioral paradigms, receptor occupancy)

Detailed information regarding the neurobiological effects of N-nonanoyl tryptamine, including its impact in specific behavioral paradigms or its receptor occupancy profiles in rodent models, was not available in the provided search results. Research on other tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and psilocybin, has utilized rodent behavioral paradigms to assess effects on activity, anxiety, and depression-like behaviors, and has investigated their interaction with serotonin (B10506) receptors, particularly 5-HT2A receptors nih.govnih.govnih.govnih.govresearchgate.netfrontiersin.orgbiomolther.orgnih.gov. These studies highlight the use of rodent models and receptor binding assays in exploring the neurobiological activities of tryptamine compounds.

Metabolic Pathways and Pharmacokinetics of N Acyl Tryptamine Derivatives in Research Models

Biosynthetic Precursors and Enzymatic Transformation Pathways

The biosynthesis of N-acyl tryptamines, including nonanoyl tryptamine (B22526), originates from the essential amino acid L-tryptophan. This process involves a series of enzymatic transformations that convert tryptophan into tryptamine, which then serves as a backbone for further modifications.

The initial and rate-limiting step in the biosynthesis of tryptamine is the decarboxylation of L-tryptophan. researchgate.netfrontiersin.org This reaction is catalyzed by the enzyme L-tryptophan decarboxylase (TDC), which removes the carboxyl group from tryptophan to yield tryptamine and carbon dioxide. frontiersin.orgwikipedia.org TDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a critical role in both primary and secondary metabolism across various organisms. frontiersin.org While this enzymatic activity is common in plants, it is considered a rare activity among bacteria. nih.gov However, studies have identified tryptophan decarboxylase activity in certain gut microbiota, such as Clostridium sporogenes, suggesting a potential mechanism by which host-modulatory compounds can be produced within the gut. nih.gov The product of this reaction, tryptamine, is a crucial biogenic amine that serves as the precursor for a wide range of biologically active compounds, including indole (B1671886) alkaloids in plants and neuromodulators in mammals. researchgate.netfrontiersin.orgmdpi.com

Table 1: Overview of Tryptophan Decarboxylase (TDC) Activity

| Enzyme Name | EC Number | Substrate | Product(s) | Cofactor | Key Function |

| L-Tryptophan Decarboxylase (TDC) | 4.1.1.105 | L-Tryptophan | Tryptamine, CO2 | Pyridoxal 5'-phosphate (PLP) | Catalyzes the conversion of L-tryptophan to tryptamine, the precursor for various indoleamines. frontiersin.orgwikipedia.org |

Following its formation, tryptamine can undergo methylation, a reaction catalyzed by Indolethylamine-N-methyltransferase (INMT). researchgate.netmdpi.com INMT is a transmethylation enzyme that transfers one or more methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the amino group of tryptamine and other structurally related compounds. researchgate.netnih.govwikipedia.org This process can result in the formation of N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT). researchgate.netmdpi.com INMT belongs to the Class 1 methyltransferase family and is involved not only in neurotransmitter methylation but also in detoxification pathways. mdpi.comresearchgate.net While first isolated from rabbit lungs, the enzyme is found in various tissues and its activity influences neuromodulation and cognitive function. mdpi.com Dysregulation of INMT activity has been associated with a range of pathological conditions in research models. mdpi.com

Environmental conditions can significantly influence the metabolic fate of tryptophan. In murine models, exposure to hypoxic (low oxygen) environments has been shown to rewire tryptophan metabolism in the liver. nih.govnih.gov Studies on primary murine hepatocytes revealed that hypoxia leads to a significant reduction in the expression of tryptophan-2,3-dioxygenase (TDO2), the primary enzyme that degrades tryptophan down the kynurenine pathway. nih.govnih.gov This downregulation of the kynurenine pathway results in a metabolic shift. Mathematical modeling and subsequent metabolic measurements confirmed that under hypoxic conditions, there is a decreased flux of tryptophan through the kynurenine pathway and a significantly increased metabolic flux through the tryptamine branch. nih.govnih.gov This shift leads to an accumulation of tryptamine in the liver, serum, and brain of the research models. nih.gov The mechanism involves hypoxia-inducible factors (HIFs), which are implicated in the downregulation of hepatic Tdo2. nih.govnih.gov

Table 2: Effect of Hypoxia on Tryptophan Metabolism in Murine Hepatocytes

| Condition | Key Enzyme Affected | Effect on Enzyme | Metabolic Pathway Impacted | Resulting Change in Metabolite Levels |

| Hypoxia (1% O2) | Tryptophan-2,3-dioxygenase (TDO2) | Downregulation | Kynurenine Pathway | Decreased flux, leading to reduced kynurenine metabolites. nih.govnih.gov |

| Hypoxia (1% O2) | Dopa Decarboxylase (DDC) / INMT | Upregulation | Tryptamine Pathway | Increased flux, leading to accumulation of tryptamine. nih.govnih.gov |

Biotransformation Pathways in Non-Human Biological Systems

Once formed, N-acyl tryptamines are subject to biotransformation through various metabolic pathways, which primarily involve enzymatic degradation to facilitate their excretion.

The principal route for the metabolism of tryptamine and its derivatives is oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). nih.govwikipedia.org Tryptamine is a substrate for MAO, which converts it into indole-3-acetaldehyde. nih.govresearchgate.net This intermediate is then further oxidized by aldehyde dehydrogenase to form the final metabolite, indole-3-acetic acid (IAA). researchgate.net Studies using human liver microsomes and recombinant human MAO-A have confirmed that MAO-A is the primary enzyme responsible for this conversion. nih.gov The ratio of urinary tryptamine to indole-3-acetic acid has been used in research as an index of MAO inhibition. nih.gov This pathway represents the most abundant metabolic fate for tryptamine itself. researchgate.net

Besides the primary MAO-mediated pathway, acyl-tryptamines can undergo other metabolic transformations. One such pathway is N-acetylation, catalyzed by enzymes like arylalkylamine N-acetyltransferase (AANAT). nih.gov This process involves the transfer of an acetyl group to the amine, leading to the formation of N-acetyltryptamine. nih.gov N-acetylated derivatives of various amino acids and their related amines have been identified in biological systems. nih.gov Another potential, though less common, metabolic fate for some tryptamine derivatives is N-oxidation, resulting in the formation of compounds like DMT-N-oxide from DMT. researchgate.net Furthermore, in specific contexts such as transgenic yeast engineered with enzymes from medicinal plants, tryptamine can be biotransformed into complex terpenoid indole alkaloids when co-fed with a substrate like secologanin. nih.gov

Pharmacokinetic Characteristics in Animal Models (e.g., absorption, distribution, elimination in rodents)

The pharmacokinetic profile of N-acyl tryptamine derivatives, including nonanoyl tryptamine, has been primarily investigated in rodent models. These studies provide foundational knowledge on how these compounds are absorbed, distributed throughout the body, and ultimately eliminated. While specific data for this compound is limited, research on structurally similar N-acyl tryptamines, such as tryptamide, offers significant insights into its expected pharmacokinetic behavior.

Absorption

Studies in rat models indicate that N-acyl tryptamines are rapidly absorbed following administration. When administered orally or intraperitoneally to rats at a dose of 25 mg/kg, a related compound, tryptamide, demonstrated fast absorption. The absorption half-life (t 1/2) was observed to be between 4.92 and 17.5 minutes. Peak plasma concentrations (Cmax) of 11-13 µg/cm³ were reached within 30 minutes of administration. The area under the curve (AUC), which represents the total drug exposure over time, was recorded in the range of 21.40-27.30 µg x h/cm³.

Distribution

Following absorption, tryptamine and its derivatives are distributed to various organs. Research on the distribution of tryptamine in male Wistar rats revealed its presence in several tissues. The concentrations varied significantly among the different organs, indicating differential tissue uptake and accumulation.

The highest concentrations of tryptamine were found in the kidney, with an average of 8.04 ng/g. cdnsciencepub.com Other organs, including the liver, heart, lung, brain, and spleen, showed lower but still detectable levels of the compound. cdnsciencepub.com Within the brain, tryptamine distribution was not uniform, with the hypothalamus and caudate nucleus exhibiting higher concentrations compared to the cerebellum and brain stem. cdnsciencepub.com High-affinity binding sites for tryptamine have been identified on membranes from various rat organs, with a high number of sites in the liver and intermediate numbers in the heart and cerebral cortex. nih.gov This suggests that specific binding to tissue components may play a role in the distribution of tryptamine and its derivatives.

Below is an interactive data table summarizing the tissue distribution of tryptamine in rats.

Elimination

The elimination of N-acyl tryptamines from the body is also relatively rapid. In studies with tryptamide in rats, the elimination half-life (t 1/2) ranged from 55.72 to 74.52 minutes. Further investigation into the intravenous administration of tryptamide in rats described the elimination process using a two-compartment open model. The elimination rate constant (β) was found to be between 0.0068 and 0.0126 min⁻¹, and the total body clearance (Cltot) was in the range of 5.39-11.59 ml/min.

The pharmacokinetic parameters for tryptamide following intravenous administration in rats are detailed in the interactive table below.

Structure Activity Relationships Sar in N Acyl Tryptamines

Impact of Acyl Chain Length and Saturation on Biological Activity

The characteristics of the acyl chain, such as its length and the presence or absence of double bonds (saturation), significantly modulate the biological activities of N-acyl tryptamines.

The length of the N-acyl chain in tryptamine (B22526) derivatives is a critical factor influencing their antioxidant capacity. In a series of N-acyl tryptamines, the N-nonanoyl group has been shown to contribute to the compound's ability to scavenge free radicals. This antioxidant activity is partly attributed to the electron-donating nature of the acyl group, which influences the hydrogen-donating ability of the indole (B1671886) ring's NH group. The lipophilicity imparted by the nine-carbon nonanoyl chain also plays a role, potentially enhancing interactions with lipid-based radicals.

A study investigating various tryptamine derivatives for their antioxidant potential found that several compounds displayed better activity than the standard, ascorbic acid. researchgate.net While this study did not specifically list nonanoyl tryptamine, it highlights the therapeutic potential of this class of compounds as antioxidants. researchgate.net

Substituent Effects on Indole Ring and Ethylamine (B1201723) Side Chain

Modifications to the indole ring and the ethylamine side chain of tryptamines can dramatically alter their pharmacological profiles, affecting how they interact with biological targets like receptors and enzymes.

The affinity of tryptamine derivatives for serotonin (B10506) receptors, such as the 5-HT2A receptor (5-HT2AR), is highly dependent on the substituents on the indole ring and the side chain. The 5-HT2A receptor is a primary target for many psychedelic tryptamines and is also implicated in various psychiatric disorders. researchgate.netmdpi.com

Structure-activity relationship (SAR) analyses have focused on three main parts of the tryptamine structure: the indole ring, side chain alkylation, and N-alkylation. researchgate.net For instance, substitutions at the 4-position of the indole ring can lead to high selectivity for 5-HT2ARs over other serotonin receptors like 5-HT1A and 5-HT2C. researchgate.net In contrast, 5-substituted compounds tend to have high affinity for 5-HT1A receptors. researchgate.net The presence of a bulky N-acyl group like the nonanoyl group would be expected to significantly influence how the molecule fits into the receptor's binding pocket, thereby affecting its affinity and signaling properties.

| Compound Type | Substitution Position | General Effect on 5-HT Receptor Affinity |

|---|---|---|

| Tryptamine Derivative | 4-position of indole ring | High selectivity for 5-HT2A receptors. researchgate.net |

| Tryptamine Derivative | 5-position of indole ring | High affinity for 5-HT1A receptors. researchgate.net |

| Tryptamine Derivative | Non-ring-substituted | Consistently exhibit binding to the serotonin transporter (SERT). researchgate.net |

The structural elements of N-acyl tryptamines are also crucial for their ability to inhibit enzymes. For example, certain tryptamine derivatives have been explored as inhibitors of bacterial enzymes. While specific studies on this compound's effect on transglycosylase are not prominent, the general principle of SAR suggests that the lipophilic nonanoyl chain could interact with hydrophobic pockets in an enzyme's active site, potentially leading to inhibition. The tryptamine core can further stabilize this interaction through other molecular forces.

Computational Approaches in SAR Elucidation (e.g., quantum chemical calculations for antioxidant activity)

Computational chemistry offers powerful tools to understand and predict the biological activity of molecules like N-acyl tryptamines. Quantum chemical calculations, for example, can elucidate the mechanisms behind their antioxidant activity. nih.govacs.org

Advanced Analytical Methodologies for N Nonanoyl Tryptamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Nonanoyl tryptamine (B22526) from complex matrices and for its subsequent quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), along with their hyphenated mass spectrometry techniques, are widely used in the analysis of tryptamines. researchgate.netnih.govfree.fr

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of tryptamines by GC-MS, derivatization is often necessary to enhance volatility and thermal stability. nih.govresearchgate.net This typically involves converting polar functional groups into less polar derivatives. Once separated by the GC column, compounds are introduced into the mass spectrometer, which provides characteristic fragmentation patterns that serve as a fingerprint for identification. ufba.br

While specific GC-MS data for Nonanoyl tryptamine is not extensively documented in the provided sources, the technique is well-established for other tryptamine derivatives. For instance, GC-MS has been used for the simultaneous determination of various hallucinogenic tryptamines. nih.govfree.fr Sample preparation for GC-MS analysis of compounds in biological matrices can involve steps such as extraction and derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA). jfda-online.com The resulting mass spectra, including the molecular ion peak and characteristic fragment ions, are compared to spectral libraries or authentic standards for confirmation of identity. ufba.br

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally labile, making it particularly useful for tryptamines. researchgate.net HPLC allows for the separation of analytes based on their interactions with a stationary phase and a mobile phase. Various detectors can be coupled with HPLC, including ultraviolet (UV) and fluorescence detectors. googleapis.comufl.edusqu.edu.om

For the quantitative analysis of tryptamines, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netsqu.edu.omgoogle.com A typical RP-HPLC method for determining tryptamine content utilizes a C18 chromatographic column and a mobile phase composed of a mixture of solvents such as methanol, acetonitrile, and an ammonium (B1175870) acetate (B1210297) solution. google.com Detection is often performed using a UV detector set at a wavelength like 280 nm, which is suitable for compounds containing an indole (B1671886) ring. ufl.edugoogle.com HPLC methods for tryptamines have demonstrated good linearity, precision, and accuracy, with favorable stability of sample solutions over a period. google.com Pre-column derivatization can also be used in HPLC-FLD to enhance sensitivity and selectivity for biogenic amines, including tryptamine. squ.edu.om

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

UHPLC-MS/MS offers enhanced sensitivity, speed, and resolution compared to conventional HPLC-MS. This makes it particularly valuable for the trace analysis of compounds like this compound and its metabolites in complex biological matrices. unit.noresearchgate.netnih.govmdpi.commdpi.comresearchgate.net UHPLC systems utilize smaller particle size columns and higher mobile phase pressures, leading to sharper peaks and faster separation times. mdpi.com

Coupling UHPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of multiple reaction monitoring (MRM). unit.noresearchgate.netnih.govmdpi.com In MRM mode, specific precursor ions are selected and fragmented, and characteristic product ions are monitored, significantly reducing interference from the sample matrix. mdpi.com This is crucial for accurate quantification of analytes present at low concentrations.

UHPLC-MS/MS methods have been developed for the simultaneous detection and quantification of various tryptamines in biological samples such as blood and hair. unit.noresearchgate.netnih.gov Sample preparation techniques like protein precipitation or liquid-liquid extraction are commonly employed before UHPLC-MS/MS analysis of biological matrices. unit.noresearchgate.net These methods have shown high sensitivity, with low limits of detection and quantification, and have met validation criteria for accuracy and precision. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide valuable information about the structure and purity of this compound. While specific data for this compound is limited in the provided sources, the application of these methods to other tryptamine derivatives is well-documented and applicable in principle.

Mass spectrometry (MS), particularly in conjunction with chromatographic techniques (GC-MS, LC-MS, UHPLC-MS/MS), is a primary tool for determining the molecular weight and obtaining structural information through fragmentation. ufba.br The molecular ion peak corresponds to the mass of the intact molecule, while the fragmentation pattern provides insights into its structural subunits. ufba.br

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for detailed structural elucidation. ufba.br NMR provides information about the types and connectivity of atoms within the molecule based on the chemical shifts and coupling patterns of their nuclei in a magnetic field. ufba.br

Fourier Transform Infrared (FTIR) spectroscopy can be used to identify functional groups present in the molecule by analyzing its vibrational spectrum. ufba.br UV absorption spectrometry can also be employed for purity assessment and quantification based on the compound's absorbance at specific wavelengths. ufba.br

Method Development for Metabolite Profiling in Biological Matrices (non-human)

Investigating the metabolic fate of this compound in non-human biological systems requires the development of sensitive and comprehensive analytical methods for metabolite profiling. Metabolite profiling aims to identify and quantify a wide range of metabolites present in a biological sample.

LC-MS based techniques, particularly UHPLC-MS/MS and LC-high-resolution MS (LC-HR-MS), are powerful tools for metabolite profiling due to their ability to separate and detect a diverse range of polar and non-polar metabolites. researchgate.netmdpi.commdpi.comuu.nl These methods are applied to various non-human biological matrices, including urine, brain tissue, and plant extracts. researchgate.netnih.govmdpi.com

Method development for metabolite profiling typically involves optimizing sample preparation procedures, such as extraction and clean-up, to efficiently recover a wide range of metabolites from the matrix. unit.noresearchgate.netmdpi.com Chromatographic separation conditions (e.g., column type, mobile phase gradient) are optimized to achieve good separation of structurally similar metabolites. unit.nomdpi.com Mass spectrometric parameters (e.g., ionization mode, fragmentation settings) are tuned to maximize the detection and identification of metabolites. mdpi.com

Studies on the metabolism of other tryptamines in non-human species, such as rats, have utilized LC-HR-MS-MS to identify metabolites in urine. researchgate.net GC-MS has also been used for the determination of tryptamine in rat brain. nih.gov Furthermore, UHPLC-MS/MS has been applied to profile tryptophan-related metabolites in plant foods, demonstrating the applicability of this technique to complex biological matrices of non-human origin. mdpi.com The identification of N-acylated amino acids from biological sources and the study of their metabolic pathways are also relevant to understanding the potential metabolism of compounds like this compound, which is an N-acylated tryptamine. frontiersin.org While direct studies on this compound metabolism in non-human matrices were not found, the established methodologies for profiling tryptamines and related N-acylated compounds provide a strong foundation for such research.

Emerging Research Applications and Future Directions for N Nonanoyl Tryptamine Studies

Potential in Targeting Specific Biological Pathways in Preclinical Contexts

Research into tryptamine (B22526) derivatives indicates potential in targeting various biological pathways. For instance, N-salicyloyl tryptamine derivatives have shown promise as inhibitors of neuroinflammation by affecting microglia activation via the STAT3 pathway in preclinical studies nih.gov. Tryptamine itself, a core structure related to Nonanoyl tryptamine, has been observed to act as an aryl hydrocarbon receptor (AHR) agonist and has shown potential in attenuating experimental multiple sclerosis in a murine model by suppressing neuroinflammation nih.gov. Other tryptamine derivatives are being investigated for their activity against hepatitis B virus nih.gov. The broad activity of related tryptamine compounds suggests that this compound may also interact with specific biological targets, warranting further preclinical investigation to identify these pathways.

Role in Understanding Endogenous Tryptamine System Modulation

Endogenous tryptamines, such as serotonin (B10506) and N,N-dimethyltryptamine (DMT), play crucial roles as neurotransmitters and neuromodulators walshmedicalmedia.comwikipedia.org. They are involved in regulating numerous processes within the central nervous system and periphery, including mood, cognition, and immune responses walshmedicalmedia.comwikipedia.org. Research highlights the complexity of the endogenous tryptamine system and the potential for synthetic derivatives to modulate this system walshmedicalmedia.commdpi.com. Understanding how compounds like this compound interact with trace amine-associated receptors (TAARs) or serotonin receptors (5-HTRs) could provide insights into the modulation of these endogenous pathways ontosight.aiwikipedia.orgwikipedia.orgexamine.com. Studies on other N-methylated tryptamines suggest potential functions outside of neuroregulatory mechanisms, including roles in pro-survival pathways like SIGMAR1 signaling mdpi.com. Further research on this compound could contribute to a better understanding of the breadth and modulation of the endogenous tryptamine system.

Development of Research Probes and Pharmacological Tools

Tryptamine derivatives are valuable in pharmacological research as tools to investigate receptor interactions and biological processes advatechgroup.comnih.gov. The synthesis of novel tryptamine compounds allows for the development of research probes with specific affinities and activities advatechgroup.comnih.govbusinesswire.com. For example, quaternary salts of 4-substituted tryptamines have been explored as potential peripherally restricted SERT selective molecules that could serve as pharmacological tools nih.gov. The unique structure of this compound, with its nonanoyl chain, could lead to the development of novel research probes to study lipid-tryptamine interactions or target specific receptors that other tryptamines may not engage as effectively. The development of such tools is crucial for dissecting the intricate signaling pathways involving tryptamines.

Advances in Synthetic Accessibility and Scalability for Research Purposes

The accessibility and scalability of synthesizing tryptamine derivatives are critical for advancing research escholarship.orgfrontiersin.orggoogle.com. While traditional synthesis of tryptamine analogues can involve multi-step routes, newer methodologies are being developed to improve efficiency and sustainability frontiersin.orgresearchgate.netuniurb.it. For instance, sustainable protocols for the synthesis of N-acyl tryptamines, a class that includes this compound, are being explored frontiersin.org. Advances in biocatalytic production also offer potential for more facile synthesis of tryptamine analogues researchgate.net. Improving the synthetic routes for this compound would facilitate its production in quantities needed for extensive preclinical studies and the development of research tools.

Integration of Multi-Omics Data in Comprehensive Tryptamine Research

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, etc.) is becoming increasingly important in biological research to gain a holistic understanding of complex systems nashbio.comumassmed.edufrontiersin.org. Applying multi-omics approaches to the study of tryptamines and their derivatives, including this compound, could reveal comprehensive insights into their effects on biological pathways and networks nashbio.comumassmed.edux-omics.nl. This could involve studying how this compound influences gene expression, protein production, or metabolic profiles, providing a more complete picture than single-omics approaches umassmed.edufrontiersin.org. Such integrated analyses can help identify novel targets and understand the mechanisms of action of tryptamine derivatives nashbio.com.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

Research into complex compounds like this compound and their biological interactions benefits significantly from collaborative and interdisciplinary efforts caam.techlibd.org. Partnerships between chemists, biologists, pharmacologists, and data scientists can accelerate the discovery and understanding of tryptamine derivatives caam.techlibd.org. Collaborative research initiatives can pool expertise and resources for the synthesis of novel compounds, in vitro and in vivo testing, and the analysis of complex biological data caam.techusonainstitute.org. Examples of successful collaborations in tryptamine research highlight the value of such approaches in advancing the field and identifying potential therapeutic applications caam.techusonainstitute.org.

Q & A

Q. What methodologies are recommended for quantifying tryptamine and its derivatives (e.g., Nonanoyl tryptamine) in biological tissues?

Quantification of tryptamine derivatives in tissues often involves derivatization followed by chromatography or mass spectrometry. For example:

- Dansyl chloride derivatization : Tryptamine is converted to a dansyl derivative, purified via thin-layer chromatography (TLC), and quantified using mass spectrometry (e.g., integrated ion current technique) .

- HPLC with precolumn derivatization : DNS-Cl (dansyl chloride) is used to enhance detection sensitivity in biological samples like serum or brain tissue .

- Internal standards : Deuterated analogs (e.g., Tryptamine-d4) improve accuracy in GC-/LC-MS workflows by correcting for matrix effects .

Reference Table :

| Tissue | Tryptamine Concentration (ng/g ± SD) | Method Used |

|---|---|---|

| Rat brain | 0.50 ± 0.07 | Dansyl-MS |

| Human serum | Detected via HPLC-DNS-Cl | Precolumn derivatization |

Q. How do monoamine oxidases (MAOs) influence tryptamine metabolism, and what kinetic parameters are critical for experimental design?

MAOs (e.g., MAO-A) catalyze tryptamine deamination to indole-3-acetaldehyde, which is reduced to tryptophol. Key kinetic parameters:

- Km for MAO-A : 4.03 × 10⁻⁴ M (tryptamine) .

- Competitive inhibition : CYP2D6 inhibitors (e.g., bufuralol) may artifactually affect MAO-A activity; validate assays with recombinant MAO-A and pargyline (MAO inhibitor) to exclude cross-reactivity .

Methodological Note : Use NADPH-free conditions to isolate MAO activity from aldehyde reductase interference .

Advanced Research Questions

Q. How can enzymatic synthesis approaches be optimized for producing substituted tryptamine analogs (e.g., this compound)?

- Substrate engineering : Some strictosidine synthases (e.g., CpSTR from Cinchona pubescens) tolerate substitutions at tryptamine’s indole ring, enabling biosynthesis of analogs like 5-methoxytryptamine .

- Enzyme screening : Test bacterial TDC (tryptophan decarboxylase) enzymes from Bacillus atrophaeus or Xenorhabdus nematophilus, which exhibit broad substrate specificity for halogenated or alkylated tryptophan precursors .

- LC-MS validation : Monitor reaction yields using strictosidine or loganin as reference standards .

Q. How can contradictions in reported metabolic pathways (e.g., CYP2D6 vs. MAO-A involvement) be resolved experimentally?

- Step 1 : Replicate assays using recombinant enzymes (e.g., CYP2D6 vs. MAO-A) under controlled NADPH conditions .

- Step 2 : Apply selective inhibitors (e.g., pargyline for MAO, quinidine for CYP2D6) to isolate contributions.

- Step 3 : Validate findings with anti-CYP2D6 monoclonal antibodies, which do not inhibit MAO-A activity .

Key Finding : MAO-A, not CYP2D6, is responsible for tryptamine deamination in human liver microsomes .

Q. What molecular mechanisms link tryptamine derivatives to neuroinflammation or metabolic disorders?

- Aryl hydrocarbon receptor (AHR) activation : Tryptamine suppresses experimental autoimmune encephalomyelitis (EAE) by activating AHR in T cells, reducing Th17 cells and increasing FoxP3+ Tregs .

- Insulin resistance : Gut microbiota-derived tryptamine impairs glucose tolerance via TAAR1-ERK signaling, validated using ERK inhibitors (U0126/PD98059) in 3T3-L1 adipocytes .

Experimental Design :

Q. How can biosynthetic pathways for tryptamine-derived natural products (e.g., psilocybin analogs) be engineered?

- Intermediate tracking : Norbaeocystin (4-hydroxy tryptamine phosphate) serves as a precursor in psilocybin biosynthesis; monitor via LC-MS with forensic reference standards .

- Heterologous expression : Clone Psilocybe genes (e.g., PsiD, PsiK) into E. coli or yeast to produce halogenated tryptamine derivatives .

Methodological Considerations for Data Analysis

Q. How should researchers normalize LC-MS data for tryptamine quantification in complex matrices?

Q. What are the limitations of dietary tryptamine risk assessments, and how can they be addressed?

- Threshold uncertainty : Dose-response data are scarce; derive "no observed effect" levels (e.g., 8 mg/kg/day) from animal models and apply uncertainty factors (e.g., ×10) for human extrapolation .

- Combined effects : Co-ingestion of MAO inhibitors (e.g., isocarboxazid) elevates tryptamine toxicity; use physiologically based pharmacokinetic (PBMK) modeling to assess interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.